molecular formula C10H11NO3S2 B1434410 1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 1708370-72-2

1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B1434410
M. Wt: 257.3 g/mol
InChI Key: GAAJLAMFVVGCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, commonly referred to as 1-CMT-2,2-D, is an organic compound with a unique chemical structure. It is a member of the thieno[3,2-c][1,2]thiazin-4(3H)-one family and is composed of a cyclopropylmethyl group and a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide moiety. 1-CMT-2,2-D has been the subject of numerous scientific studies due to its potential applications in the field of organic chemistry.

Scientific Research Applications

Synthetic and Pharmacological Potential of Sultone Derivatives

Research into sultone derivatives, which include compounds structurally similar to "1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide," has highlighted their significant synthetic and pharmacological potential. Sultones serve as versatile building blocks in organic synthesis, enabling the construction of complex molecular systems with desirable pharmacological properties. Studies have focused on the synthesis, chemical transformations, and exploration of their pharmacological activities, including anticoagulant, antimicrobial, and antitumor properties. Despite the promising attributes, research on these heterocyclic systems remains limited, pointing to a need for further exploration in both experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).

Applications in Controlled Release and Preservation

Another area of interest relates to the controlled release of gaseous/volatile compounds for pre-harvest and postharvest management of fresh produce. Research has identified various methods to stabilize and control the release of active compounds, such as ethylene and sulfur dioxide, to improve the safety and quality of fresh produce. These findings underscore the potential of utilizing similar strategies for compounds with structural similarities to the target molecule, suggesting avenues for extending the shelf life and enhancing the quality of agricultural products (Chen et al., 2020).

Oxidation of Cyclopropane Derivatives

The study of cyclopropane derivatives, which are closely related to the cyclopropylmethyl group in the target compound, has demonstrated the utility of these structures in drug development. Research on the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives provides insights into the preparation of carbonylcyclopropanes. These findings have implications for synthetic organic chemistry, suggesting that similar strategies could be employed for the functionalization and diversification of compounds like "1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

properties

IUPAC Name

1-(cyclopropylmethyl)-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S2/c12-9-6-16(13,14)11(5-7-1-2-7)8-3-4-15-10(8)9/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAJLAMFVVGCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C(=O)CS2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 3
1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 4
1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 6
1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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